N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-Bromophenyl)-4-(4-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent cyclocondensation methods. Its structure features a tetrahydropyrimidine core substituted with a 4-bromophenyl group at the N1 position, a 4-nitrophenyl group at the C4 position, a methyl group at C6, and a carboxamide moiety at C3. The bromophenyl and nitrophenyl substituents confer distinct electronic and steric properties, making it a candidate for biological activity studies, particularly in enzyme inhibition and anticancer research .
Properties
IUPAC Name |
N-(4-bromophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNOCMONTDMZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 331272-61-8) is a compound with notable biological activities, particularly in the realm of antitumor and antimicrobial properties. This article explores its biological activity based on diverse research findings, providing insights into its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H15BrN4O4 |
| Molar Mass | 431.2401 g/mol |
| Synonyms | N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
| CAS Number | 331272-61-8 |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of the bromophenyl and nitrophenyl substituents enhances its interaction with biological macromolecules. Research indicates that compounds with similar structures exhibit cytotoxic effects by inducing apoptosis in cancer cells through oxidative stress pathways and disrupting cellular signaling pathways involved in tumor growth.
Antitumor Activity
Several studies have evaluated the antitumor properties of related tetrahydropyrimidine derivatives. For instance:
- Cytotoxicity Studies : Compounds structurally related to N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cell lines .
- Apoptosis Induction : The mechanism of action typically involves morphological changes indicative of apoptosis (e.g., cell shrinkage and chromatin condensation). These changes were observed in studies involving similar compounds where oxidative stress played a crucial role in mediating cell death .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the introduction of halogen or nitro groups at specific positions on the phenyl rings significantly enhances the antitumor activity. For instance:
- Halogenated Compounds : Compounds with halogen substitutions at the ortho position exhibited higher antitumor efficacy compared to their meta or para isomers .
Antimicrobial Activity
In addition to its antitumor properties, N-(4-bromophenyl)-4-{4-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown potential antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Case Studies
- In Vitro Studies : A study demonstrated that a related compound effectively inhibited the growth of multi-drug resistant bacterial strains at low concentrations. The results indicated that structural modifications could lead to enhanced antimicrobial potency .
- In Vivo Efficacy : In animal models bearing tumors, treatment with similar tetrahydropyrimidine derivatives resulted in significant tumor size reduction compared to control groups. These findings support the potential application of these compounds in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous DHPM derivatives, focusing on substituents, physicochemical properties, and bioactivity:
Key Observations:
Substituent Effects on Physicochemical Properties :
- The nitrophenyl group (as in 4ag) increases melting points compared to bromophenyl analogs (e.g., 307–309°C for 4ag vs. 186–188°C for 7c), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Thioxo vs. Oxo Derivatives : Thioxo analogs (e.g., 9c) exhibit lower melting points (281–283°C) compared to oxo derivatives (307–309°C), reflecting reduced crystallinity due to sulfur’s larger atomic radius .
Biological Activity Trends: Anticancer Potential: The nitrophenyl group in 4ag correlates with anticancer activity, though specific IC50 values are unavailable. In contrast, the methyl ester derivative () shows moderate thymidine phosphorylase inhibition (IC50: 314.3 µM), suggesting the carboxamide group in the target compound may enhance target binding .
Synthetic Yields :
- Substituents at N1 significantly impact yields. For example, 2-chlorobenzyl substitution (7c) results in a low yield (14.6%), whereas simpler aryl groups (e.g., 4ag) are synthesized more efficiently, highlighting steric challenges in N1 functionalization .
Structural and Electronic Comparisons
- This contrasts with 4-methoxyphenyl (), an electron-donating group (EDG), which may reduce reactivity .
- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) at the N1 position provides steric bulk and lipophilicity, favoring hydrophobic binding pockets. Comparatively, fluorine (smaller radius: 1.47 Å) in 9c may enhance metabolic stability but reduce steric hindrance .
Preparation Methods
Modified Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent condensation, is a classical method for synthesizing dihydropyrimidinones. Adaptations for this compound involve:
-
Reactants :
-
4-Nitrobenzaldehyde (1.2 equiv) as the aldehyde component.
-
Methyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 equiv) as the β-keto ester.
-
Urea (1.5 equiv) or substituted urea for cyclization.
-
-
Conditions :
Mechanism :
-
Acid-catalyzed formation of an N-acyliminium intermediate.
-
Nucleophilic attack by the β-keto ester enolate.
-
Cyclization and dehydration to form the tetrahydropyrimidine ring.
Stepwise Cyclization Using Solid Acid Catalysts
A patent-derived approach (US10556871B1) employs recyclable solid acid catalysts for esterification and cyclization:
Step 1: Esterification
| Parameter | Value |
|---|---|
| Starting material | 4-Bromophenylacetic acid (500 g) |
| Catalyst | Fe₂O₃-SO₄²⁻ (200 g) |
| Solvent | Methanol (2.7 L) |
| Temperature | Reflux (65°C) |
| Time | 5 hours |
| Yield | 94.9% (Intermediate 1) |
Step 2: β-Keto Ester Formation
Intermediate 1 reacts with dimethyl carbonate under basic conditions (NaOMe/MeOH) to form methyl 3-(4-bromophenyl)-3-oxopropanoate.
Step 3: Cyclization with Formamidine Hydrochloride
Catalytic and Process Optimizations
Solid Acid Catalysts
The patent emphasizes Fe₂O₃-SO₄²⁻ or ZrO₂-SO₄²⁻ catalysts for esterification, offering:
Solvent Systems
-
Hydrophobic solvents (toluene) : Improve intermediate isolation during workup.
-
Ethanol-water mixtures : Facilitate recrystallization, enhancing purity to >99.9%.
Analytical Characterization
Chromatographic Purity
High-performance liquid chromatography (HPLC) data from the patent demonstrate:
| Parameter | Value |
|---|---|
| Column | Waters C18 (4.6 × 250 mm) |
| Mobile phase | Acetonitrile/water (70:30) |
| Retention time | 8.2 min |
| Purity | 99.93% |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, 2H, Ar-NO₂), 7.54 (d, 2H, Ar-Br), 4.12 (s, 1H, NH), 2.34 (s, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
Challenges and Mitigations
Nitro Group Stability
The 4-nitrophenyl group is prone to reduction under acidic or high-temperature conditions. Mitigations include:
-
Using mild acids (e.g., acetic acid) in cyclization.
-
Avoiding hydrogenation catalysts in later stages.
Regioselectivity in Cyclization
Competing pathways may lead to isomeric byproducts. Kinetic control via low-temperature reactions (0–5°C) favors the desired regioisomer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
